Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate
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Overview
Description
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a methylthio substituent, and a dihydrobenzo[c]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylate: Lacks the methylthio and dihydrobenzo substituents, resulting in different chemical and biological properties.
Methyl 3-(methylthio)-thiophene-2-carboxylate: Similar structure but with a different ester group and substitution pattern, leading to variations in reactivity and applications.
Ethyl 2-(methylthio)-thiophene-3-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other thiophene derivatives.
Biological Activity
Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate (CAS No. 175202-53-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimalarial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H14O3S2
- Molecular Weight : 270.37 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption potential
The compound features a benzo[c]thiophene core, which is known for its diverse biological activities, particularly in the realm of drug discovery.
Antimalarial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit promising antimalarial properties. This compound has been analyzed for its activity against Plasmodium falciparum, the causative agent of malaria. A structure-activity relationship (SAR) study revealed that modifications to the thiophene ring can enhance potency while maintaining low cytotoxicity in human cell lines .
Anticancer Potential
The anticancer activity of this compound has also been investigated. In vitro assays demonstrated moderate activity against various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, thiazole derivatives related to this compound have shown improved inhibition of glutathione S-transferase pi (GSTpi), an enzyme linked to drug resistance in cancer cells .
Other Pharmacological Effects
In addition to antimalarial and anticancer activities, this compound may exhibit other biological effects such as:
- Antidiabetic Properties : Some studies suggest that thiophene derivatives could have beneficial effects in managing diabetes through modulation of glucose metabolism .
- Leishmanicidal Activity : Related compounds have shown promise against Leishmania species, indicating potential for treating leishmaniasis .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
-
Antimalarial SAR Study :
- Modifications to the N-aryl amide group linked to the thiophene ring significantly impacted antimalarial potency.
- Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced activity against P. falciparum.
-
Anticancer Mechanism Investigation :
- The compound was tested against various cancer cell lines, revealing a moderate cytotoxic profile.
- The inhibition of GSTpi was identified as a potential mechanism for overcoming drug resistance.
-
Leishmanicidal Activity Evaluation :
- Hybrid compounds derived from thiophenes exhibited notable leishmanicidal effects against L. infantum.
- The studies focused on cytotoxicity against host cells and the mechanisms of action against the parasite.
Data Tables
Properties
IUPAC Name |
ethyl 3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S2/c1-3-14-11(13)10-8-6-4-5-7-9(8)12(15-2)16-10/h5,7H,3-4,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRGABSJPCJFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC=CC2=C(S1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384849 |
Source
|
Record name | ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-53-6 |
Source
|
Record name | ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.